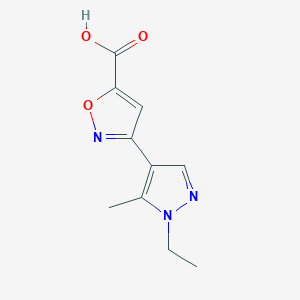

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Description

Molecular Formula: C₁₀H₁₁N₃O₃ Molecular Weight: 221.21 g/mol CAS Number: 957487-33-1 Storage: Requires storage at 2–8°C in a dry, sealed environment . Safety: Limited toxicity data available; handling precautions include using personal protective equipment (PPE) and proper ventilation .

This heterocyclic compound features a pyrazole ring (1-ethyl-5-methyl substituents) fused to an isoxazole-5-carboxylic acid moiety. Its structure makes it a candidate for applications in medicinal chemistry and materials science, though specific biological activities remain understudied.

Properties

IUPAC Name |

3-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-13-6(2)7(5-11-13)8-4-9(10(14)15)16-12-8/h4-5H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGSVAZABZXXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=NOC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424453 | |

| Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957487-33-1 | |

| Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of new therapeutic agents. Industry: The compound finds applications in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological system and the specific application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Structural Variations and Key Differences

Key Observations :

Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility, but hydrophobic substituents (e.g., ethyl groups) reduce it. Dihydroisoxazole derivatives may have higher solubility due to reduced planarity .

- Stability : Aromatic isoxazoles (e.g., 957487-33-1) are more thermally stable than dihydro variants, which may undergo ring-opening reactions .

Biological Activity

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid (CAS: 957487-33-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and other relevant pharmacological properties.

- Molecular Formula : C10H11N3O3

- Molecular Weight : 221.21 g/mol

- Structure : The compound features an isoxazole ring and a pyrazole moiety, which are known for their diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrazole derivatives, including this compound. The compound was evaluated against several bacterial strains, demonstrating notable inhibitory effects.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.015 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against common fungal pathogens, yielding promising results.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 mg/mL |

| Aspergillus niger | 0.0098 mg/mL |

The compound demonstrated significant antifungal activity, particularly against Candida albicans, suggesting its potential utility in treating fungal infections .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interfere with bacterial cell wall synthesis and disrupt fungal cell membrane integrity. This dual action may be attributed to the presence of both the pyrazole and isoxazole functionalities, which are known for their ability to interact with various biological targets .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in vivo:

- In Vivo Efficacy Against Bacterial Infections :

- Antifungal Treatment in Animal Models :

Preparation Methods

Alkylation and Esterification

- Starting from 3-ethyl-5-pyrazole carboxylic acid ethyl ester, methylation at the 1-position can be achieved using dimethyl carbonate as a green methylating agent.

- The reaction is carried out in a nitrogen atmosphere autoclave at 100–150 °C for 8–12 hours.

- Potassium carbonate serves as a base catalyst under pressures of 0.5–1.1 MPa.

- The molar ratio of 3-ethyl-5-pyrazole carboxylic acid ethyl ester to dimethyl carbonate to potassium carbonate is typically 1:(5–7):(1–1.5).

- Diethylene glycol dimethyl ether can be used as a polar solvent to facilitate the reaction at normal pressure.

Purification

- After reaction completion, the mixture is cooled to 15–25 °C.

- Salts are filtered off, and unreacted dimethyl carbonate is removed by vacuum distillation.

- This yields purified 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.

Coupling to Isoxazole-5-carboxylic Acid

While explicit detailed protocols for direct coupling of the pyrazole moiety to the isoxazole-5-carboxylic acid are sparse in the publicly available literature, general approaches include:

- Utilizing cross-coupling reactions such as Suzuki or Stille coupling if suitable halogenated isoxazole derivatives are available.

- Direct nucleophilic substitution or condensation reactions under controlled conditions to attach the pyrazolyl group at the 3-position of the isoxazole ring.

- Protection-deprotection strategies to ensure selective functionalization without ring degradation.

Summary Table of Key Reaction Parameters for Pyrazole Intermediate Preparation

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Notes |

|---|---|---|---|---|---|

| Methylation of pyrazole ester | 3-ethyl-5-pyrazole carboxylic acid ethyl ester, dimethyl carbonate, potassium carbonate, diethylene glycol dimethyl ether | 100–150 | 0.5–1.1 | 8–12 | Nitrogen atmosphere, molar ratios 1:(5–7):(1–1.5) |

| Purification | Cooling, filtration, vacuum distillation | 15–25 | Atmospheric | — | Removal of salts and unreacted reagents |

| Chlorination | Hydrochloric acid (35–40%), hydrogen peroxide (30–40%), dichloroethane | 20–30 (addition), 50–70 (reaction) | Atmospheric | 6–9 | Sequential washing and drying post-reaction |

Research Findings and Advantages

- The use of dimethyl carbonate as a methylating agent replaces highly toxic dimethyl sulfate, improving safety and environmental impact.

- Chlorination using hydrochloric acid and hydrogen peroxide avoids the use of corrosive sulfonic acid chlorides, reducing hazardous by-products like sulfur dioxide and toxic chlorides.

- The described methods enhance the safety coefficient of the production process and reduce environmental protection pressure.

- These greener synthetic approaches are suitable for industrial scale-up due to improved safety and reduced toxic waste.

Q & A

Q. What statistical approaches are suitable for optimizing reaction parameters (e.g., DoE)?

Q. How can in vitro bioactivity assays be designed to evaluate the compound’s enzyme inhibition potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.